![molecular formula C18H18ClFN4O2 B2771082 2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide CAS No. 1427976-87-1](/img/structure/B2771082.png)
2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide
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Description
The compound is a derivative of fluoropyridines, which are a class of organic compounds containing a pyridine ring substituted with one or more fluorine atoms . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . A common method for the synthesis of difluoropyridines involves the nucleophilic substitution of chlorine in chlorofluoropyridines with potassium fluoride .Chemical Reactions Analysis
Fluoropyridines can participate in a variety of chemical reactions. For example, they can undergo substitution reactions, where one or more hydrogen atoms in the pyridine ring are replaced by other atoms or groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. For example, 2-chloro-3-fluoropyridine, a related compound, has a boiling point of 80 °C/80 mmHg and a density of 1.323 g/mL at 25 °C .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2/c19-15-7-6-14(20)17(22-15)18(26)24-10-8-23(9-11-24)12-16(25)21-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENKKXOFPXAMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C(=O)C3=C(C=CC(=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-N-phenylacetamide |
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